

(S)-1-Phenylpropan-1-amine: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name:	(S)-1-phenylpropan-1-amine hydrochloride
CAS No.:	19146-52-2
Cat. No.:	B597102

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This guide provides an in-depth exploration of (S)-1-phenylpropan-1-amine, a critical chiral building block in modern organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into synthetic strategies, stereochemical control, and analytical validation. The CAS Number for (S)-1-phenylpropan-1-amine is 3789-59-1, and its molecular formula is C₉H₁₃N.

Core Chemical and Physical Properties

(S)-1-phenylpropan-1-amine, also known by synonyms such as (S)-(-)- α -Ethylbenzylamine, is a chiral primary amine that serves as a cornerstone in asymmetric synthesis. Its value lies in its stereochemically defined center, which is leveraged to induce chirality in target molecules, particularly in the pharmaceutical industry. A summary of its key physical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	3789-59-1	[1][2]
Molecular Formula	C ₉ H ₁₃ N	[1]
Molecular Weight	135.21 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Density	0.94 g/cm ³	[2]
Boiling Point	205 °C at 760 mmHg	[2]
Melting Point	-69 °C	[2]
Optical Rotation	[α] ₂₀ /D ≈ -16 to -20° (c=1 in CHCl ₃)	[1]

Strategic Synthesis of Enantiopure (S)-1-Phenylpropan-1-amine

The synthesis of enantiomerically pure (S)-1-phenylpropan-1-amine is paramount to its application. Several strategic approaches have been developed, each with distinct advantages regarding efficiency, scalability, and stereocontrol.

Asymmetric Reductive Amination of Propiophenone

One of the most direct and atom-economical methods for synthesizing chiral amines is the asymmetric reductive amination of a prochiral ketone.[3] In this case, propiophenone serves as the readily available starting material. This approach combines the formation of an imine intermediate and its subsequent stereoselective reduction in a single pot.

Causality of Experimental Choices: The success of this method hinges on the selection of a chiral catalyst. Iridium and Rhodium complexes with chiral phosphine ligands are frequently employed due to their high catalytic activity and ability to induce excellent enantioselectivity.[4] [5] The choice of a hydrogen source and reaction conditions are optimized to ensure high conversion and prevent side reactions. Lewis acids, such as titanium(IV) isopropoxide, are often added to facilitate the formation of the imine intermediate.[6]

Caption: Workflow for Asymmetric Reductive Amination.

Biocatalytic Synthesis via Transaminases

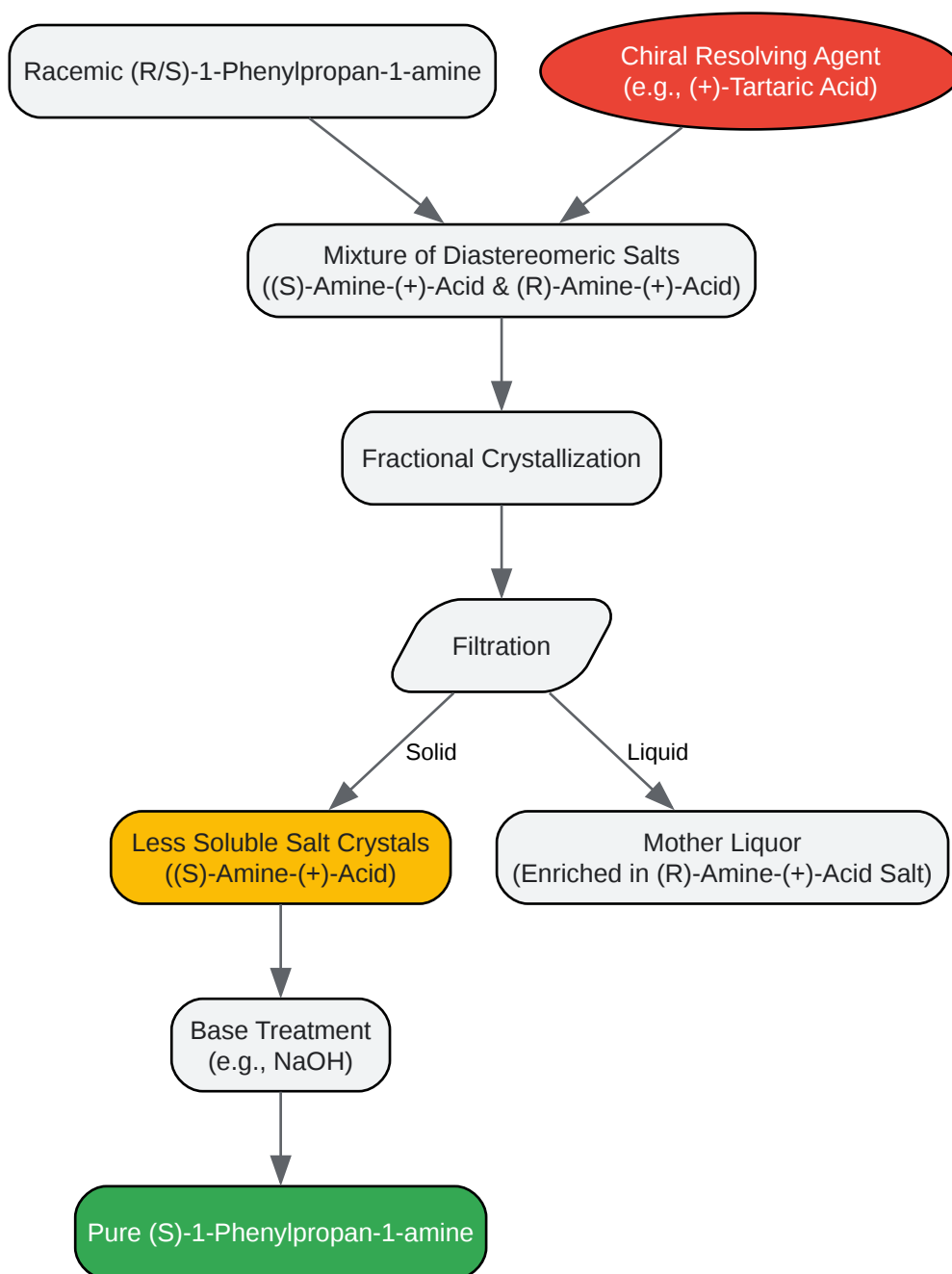
In alignment with the principles of green chemistry, biocatalysis offers a highly selective and environmentally benign route to chiral amines. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[7][8]

Expertise in Application: The use of transaminases is particularly advantageous as they operate under mild aqueous conditions, exhibit near-perfect enantioselectivity (>99% ee), and can be immobilized for reuse.[9] The reaction equilibrium can be driven towards the product by using a suitable amino donor, such as isopropylamine, which upon deamination yields acetone that can be removed from the reaction mixture. This strategy is highly valued in industrial settings for its sustainability and efficiency.[9]

Classical Resolution via Diastereomeric Salt Formation

When a direct asymmetric synthesis is not feasible or economical, classical resolution of the racemic amine remains a robust and widely practiced technique.[10] This method involves reacting the racemic 1-phenylpropan-1-amine with a single enantiomer of a chiral acid, known as a resolving agent.

Self-Validating System: The reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[11] The less soluble diastereomeric salt will crystallize out of the solution, allowing for its separation by filtration. The desired enantiomer is then liberated from the purified salt by treatment with a base. The choice of resolving agent and solvent system is critical and often requires empirical screening to achieve efficient separation. (+)-Tartaric acid is a commonly used and effective resolving agent for racemic amines.[12]



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Caption: Generalized Workflow for Chiral Resolution.

Experimental Protocol: Resolution of Racemic 1-Phenylpropan-1-amine with (+)-Tartaric Acid

This protocol is adapted from established methodologies for the resolution of chiral amines.[12]
[13]

- **Preparation of Resolving Agent Solution:** In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle warming may be required to achieve complete dissolution.
- **Salt Formation:** To the tartaric acid solution, cautiously add the molar equivalent of racemic 1-phenylpropan-1-amine with stirring. An exothermic reaction will occur.
- **Crystallization:** Allow the mixture to stand undisturbed at room temperature for a minimum of 24 hours to facilitate the crystallization of the less soluble diastereomeric salt. Cooling the mixture in an ice bath can further promote crystallization.
- **Isolation of Diastereomeric Salt:** Collect the precipitated crystals via vacuum filtration. Wash the crystals with a small volume of cold methanol to remove any adhering mother liquor.
- **Liberation of the Free Amine:** Suspend the collected crystals in water. Add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise until the salt has completely dissolved and the solution is basic. This will liberate the free (S)-1-phenylpropan-1-amine.
- **Extraction:** Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with three portions of a suitable organic solvent, such as diethyl ether or dichloromethane.
- **Drying and Concentration:** Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-1-phenylpropan-1-amine.
- **Purity Analysis:** Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of (S)-1-phenylpropan-1-amine.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The spectrum will exhibit characteristic signals for the aromatic protons (typically in the δ 7.2-7.4 ppm region), the methine proton adjacent to the nitrogen and phenyl group, the methylene protons of the ethyl group, and the methyl protons. The amine protons ($-\text{NH}_2$) often appear as a broad singlet.[14]
- ^{13}C NMR: The spectrum will show distinct signals for the carbons of the phenyl ring, the chiral methine carbon, and the two carbons of the ethyl group.[15]
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic N-H stretching absorptions for a primary amine in the $3300\text{-}3400\text{ cm}^{-1}$ region. C-H stretches for the aromatic and aliphatic portions, as well as C=C stretches for the aromatic ring, will also be present.
- Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. Using a suitable chiral stationary phase, the (S) and (R) enantiomers can be baseline separated and quantified.[11]

Applications in Drug Development and Asymmetric Synthesis

The primary utility of (S)-1-phenylpropan-1-amine is as a chiral building block or a resolving agent in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry of many drugs is critical to their pharmacological activity and safety profile.[8] While specific drug syntheses are often proprietary, compounds with similar structural motifs, such as chiral 1-aryl-alkylamines, are found in various therapeutic agents, including those targeting the central nervous system. For example, related structures are found in drugs like Cinacalcet and Fendiline.[3][4] Furthermore, it is used in the synthesis of novel sweetener candidates.[2]

Safety and Handling

(S)-1-Phenylpropan-1-amine is classified as a corrosive and acutely toxic substance. It can cause severe skin burns and eye damage.[16]

- Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as acids and oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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